molecular formula C22H23ClN2O3S B2578522 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline CAS No. 899759-93-4

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline

Cat. No.: B2578522
CAS No.: 899759-93-4
M. Wt: 430.95
InChI Key: IQPOTCDMUATQBP-UHFFFAOYSA-N
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Description

This quinoline derivative features a 4-chlorobenzenesulfonyl group at position 3, a methoxy group at position 6, and a 2-methylpiperidin-1-yl substituent at position 3. The 2-methylpiperidinyl moiety introduces steric and conformational specificity, which may influence interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-15-5-3-4-12-25(15)22-19-13-17(28-2)8-11-20(19)24-14-21(22)29(26,27)18-9-6-16(23)7-10-18/h6-11,13-15H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPOTCDMUATQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperidine moiety. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that quinoline derivatives, including this compound, possess significant anticancer properties:

  • Cell Proliferation Inhibition : Research has shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating critical signaling pathways such as PI3K/Akt and MAPK.
  • Case Study Example : A study demonstrated that a structurally similar compound effectively reduced tumor growth in xenograft models, highlighting the potential for this compound in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives is well-documented:

  • Mechanism : The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Research Findings : Studies have reported that compounds with similar structures exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Central Nervous System Activity

The potential CNS activity of this compound is particularly noteworthy:

  • Neurotransmitter Interaction : The piperidine ring may interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Case Study Example : Research has indicated that related compounds can enhance neurotransmitter release, suggesting possible applications in treating neurodegenerative diseases.

Data Table of Biological Activities

Activity Type Description References
AnticancerInhibits cancer cell proliferation; induces apoptosis.,
AntimicrobialExhibits broad-spectrum activity against various bacteria.
CNS ActivityModulates neurotransmitter systems; potential for neuroprotection.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

Compound Name R1 (Position 3) R2 (Position 6) R3 (Position 4) Key Properties/Activities Synthesis Yield Reference
Target Compound 4-Cl-benzenesulfonyl Methoxy 2-methylpiperidin-1-yl Assumed enhanced metabolic stability Not reported -
BB90881 () 4-Ethyl-benzenesulfonyl Methoxy 4-methylpiperidin-1-yl Research use; ethyl group alters lipophilicity Not reported
2-(4-Cl-Ph)-4-(3,4-diOMePh)-6-OMe-3-MeQ () 3,4-Dimethoxyphenyl Methoxy 4-(4-Cl-phenyl) Antimalarial, antiproliferative; 89% yield via microwave synthesis 89%
6-Cl-2-(4-Me-piperazinyl)-4-(piperidin-1-yl)Q () Chloro - 4-Me-piperazinyl Broad research applications Not reported
Key Observations:

Sulfonyl vs. Phenyl/Chloro Groups : The target compound’s 4-chlorobenzenesulfonyl group offers stronger electron-withdrawing effects compared to the 3,4-dimethoxyphenyl () or chloro () substituents. This may enhance binding affinity to targets like kinases or proteases .

Piperidine/Piperazine Substitutions : The 2-methylpiperidinyl group in the target compound introduces distinct steric effects compared to 4-methylpiperidinyl (BB90881) or piperazinyl () groups. These differences could modulate selectivity in receptor interactions .

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 3,4-dimethoxyphenyl in ). However, BB90881’s ethyl-benzenesulfonyl group may increase lipophilicity, affecting membrane permeability .
  • Biological Activity: Quinoline derivatives with diaryl substitutions () show dual antimalarial and anticancer effects, while piperazine-containing analogs () are versatile in kinase inhibition. The target compound’s unique substituents may position it as a candidate for dual-targeting therapies .

Biological Activity

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{20}ClN_{1}O_{3}S. The presence of the chlorobenzenesulfonyl group and the methoxy substitution on the quinoline core contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the sulfonamide group may facilitate enzyme inhibition, while the quinoline core can intercalate with DNA or bind to protein targets, modulating their activity. The mechanism can involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby preventing substrate interaction.
  • Receptor Modulation : Interacting with cell surface receptors to influence signaling pathways.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating similar compounds found that modifications at the quinoline core can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Compounds with a sulfonamide moiety have shown promising antibacterial activity. For instance, derivatives similar to this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis in vitro .

Enzyme Inhibition

Studies have shown that quinoline-based compounds can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurodegenerative disorders like Alzheimer's disease. The structural features of this compound suggest it could also inhibit urease, which is relevant in treating infections caused by urease-producing bacteria .

Case Studies

  • Antitumor Activity : A series of quinoline derivatives were synthesized and tested for their anticancer effects. The study revealed that compounds with similar structural motifs significantly inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines through apoptosis induction mechanisms .
  • Antimicrobial Evaluation : In a comparative study, several sulfonamide derivatives were screened for their antibacterial properties. The results indicated that compounds containing the chlorobenzenesulfonyl group exhibited enhanced activity against various bacterial strains compared to their non-sulfonamide counterparts .

Research Findings Summary Table

Activity Type Target/Effect Outcome Reference
AnticancerMCF-7, A549 cell linesSignificant cytotoxicity; apoptosis induction
AntimicrobialSalmonella typhi, Bacillus subtilisModerate to strong antibacterial activity
Enzyme InhibitionAcetylcholinesterase (AChE)Potent inhibition observed
Urease InhibitionUrease-producing bacteriaStrong inhibitory effects

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